REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[CH2:8]([O:10][C:11]([C:13]1[CH:17]=[CH:16][S:15][C:14]=1[NH2:18])=[O:12])[CH3:9]>C(O)=O>[CH2:8]([O:10][C:11]([C:13]1[CH:17]=[CH:16][S:15][C:14]=1[NH:18][CH:1]=[O:3])=[O:12])[CH3:9]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1)N
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure, ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitate that deposited was filtered off
|
Type
|
DISTILLATION
|
Details
|
Ether was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.3 mmol | |
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |